molecular formula C₄H₆N₂O₃ B105313 (4s)-2-Oxoimidazolidine-4-carboxylic acid CAS No. 41371-53-3

(4s)-2-Oxoimidazolidine-4-carboxylic acid

Cat. No. B105313
CAS RN: 41371-53-3
M. Wt: 130.1 g/mol
InChI Key: KZKRPYCBSZIQKN-REOHCLBHSA-N
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Description

(4S)-2-Oxoimidazolidine-4-carboxylic acid and its derivatives are a class of compounds that have been extensively studied due to their potential pharmacological properties and their utility as chiral auxiliaries in organic synthesis. These compounds have been shown to exhibit a range of biological activities, including angiotensin-converting enzyme (ACE) inhibitory activity, which is significant in the treatment of hypertension . Additionally, they have been utilized as chiral auxiliaries in kinetic resolution and dynamic kinetic resolution processes, which are important for the stereoselective synthesis of amino acids and other biologically active compounds .

Synthesis Analysis

The synthesis of (4S)-2-Oxoimidazolidine-4-carboxylic acid derivatives has been achieved through various methods. One approach involves the preparation of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives, which have shown potent in vitro ACE inhibitory activities . Another method includes the use of 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary in the kinetic resolution by stereospecific amination, leading to the formation of enantiomerically enriched products . The dynamic kinetic resolution of these compounds has also been explored for the stereoselective synthesis of α-amino acids, demonstrating the versatility of these compounds in organic synthesis .

Molecular Structure Analysis

The molecular structure of (4S)-2-Oxoimidazolidine-4-carboxylic acid derivatives plays a crucial role in their biological activity and their effectiveness as chiral auxiliaries. The stereochemistry of these compounds is particularly important, as it influences their ability to selectively inhibit enzymes such as the angiotensin-converting enzyme and the hepatitis C virus NS3-4A serine protease . The X-ray crystal structure of an inhibitor bound to the protease has been presented, highlighting the importance of the molecular structure in the design of enzyme inhibitors .

Chemical Reactions Analysis

The chemical reactivity of (4S)-2-Oxoimidazolidine-4-carboxylic acid derivatives has been exploited in various reactions. These compounds have been used in stereoselective carbon-carbon bond formation through dynamic kinetic resolution, leading to the synthesis of chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives . Additionally, 2-oxoimidazolidine-1,3-disulfonic acid, a related compound, has been used as a recoverable catalyst for the green synthesis of novel organic compounds, demonstrating the potential of these derivatives in sustainable chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of (4S)-2-Oxoimidazolidine-4-carboxylic acid derivatives are influenced by their molecular structure. These properties are critical for their biological activity and their application in organic synthesis. The derivatives exhibit potent ACE inhibitory activities, which are attributed to their specific stereochemistry . The ability to use these compounds as chiral auxiliaries in various stereoselective reactions further underscores their chemical versatility and the importance of understanding their physical and chemical properties .

Scientific Research Applications

  • Angiotensin Converting Enzyme Inhibition : A study by Hayashi et al. (1989) explored the synthesis of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives, demonstrating their potent in vitro angiotensin converting enzyme (ACE) inhibitory activities and antihypertensive effects in rats (Hayashi et al., 1989).

  • Chiral Auxiliary in Kinetic Resolution : Kubota et al. (1994) investigated the use of 2-oxoimidazolidine-4-carboxylate as a novel chiral auxiliary for kinetic resolution, demonstrating its effectiveness in stereospecific amination (Kubota et al., 1994).

  • Dynamic Kinetic Resolution : In a study by Kubo et al. (1997), tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate was used as a chiral auxiliary in dynamic kinetic resolution for stereoselective carbon−carbon bond formation. The study highlighted its unique characteristics as a novel chiral auxiliary (Kubo et al., 1997).

  • Stereoselective Synthesis of α-Amino Acids : Another application was found in the stereoselective synthesis of α-amino acids through a Gabriel reaction, utilizing 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary, as demonstrated by Kubo et al. (1996) (Kubo et al., 1996).

  • Catalysis in Organic Synthesis : Nikpassand et al. (2017) reported on the use of 2-Oxoimidazolidine-1,3-disulfonic acid as a catalyst for the synthesis of 1,3-thiazolidine-4-ones, highlighting its potential as a recoverable catalyst in green chemistry (Nikpassand et al., 2017).

  • Synthesis of Biologically Active Compounds : Iriuchijima et al. (1982) utilized 2-oxoimidazolidine derivatives in the asymmetric hydrolysis of prochiral diesters, aiding in the preparation of optically active intermediates for the synthesis of biologically significant compounds like biotin (Iriuchijima et al., 1982).

  • Hepatitis C Virus NS3-4A Serine Protease Inhibition : Arasappan et al. (2004) synthesized novel 2-oxoimidazolidine-4-carboxylic acid derivatives, demonstrating their activity as inhibitors of the hepatitis C virus NS3-4A serine protease (Arasappan et al., 2004).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are often used as a source of this information.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.


Please note that the availability and depth of information on these topics can vary greatly depending on the specific compound and the extent to which it has been studied. For a less-studied compound, some of this information may not be available. For a more thoroughly studied compound, there may be a wealth of information available in the scientific literature.


properties

IUPAC Name

(4S)-2-oxoimidazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3/c7-3(8)2-1-5-4(9)6-2/h2H,1H2,(H,7,8)(H2,5,6,9)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKRPYCBSZIQKN-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4s)-2-Oxoimidazolidine-4-carboxylic acid

CAS RN

41371-53-3
Record name 2-Imidazolidine-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041371533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4S)-2-oxoimidazolidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H KUBOTA, K NUNAMI, M YAMAGism, S NrsrnMOT… - Chart, 1991 - jlc.jst.go.jp
A diastereoselective synthesis of imidapril (1), which is under clinical study as an antihypertensive drug based on its angiotensin converting enzyme (ACE)—inhibitory activity, was …
Number of citations: 0 jlc.jst.go.jp
窪田均, 沼波憲一, 山岸正文, 西本茂… - Chemical and …, 1991 - jlc.jst.go.jp
A diastereoselective syntesis of imidapril (1), which is under clinical study as an antihypertensive drug based on its angiotensin converting enzyme (ACE)-inhibitory activity, was …
Number of citations: 3 jlc.jst.go.jp
H KUBOTA, K NUNAMI, M YAMAGISHI… - Chemical and …, 1991 - jstage.jst.go.jp
A diastereoselective syntesis of imidapril (1), which is under clinical study as an antihypertensive drug based on its angiotensin converting enzyme (ACE)-inhibitory activity, was …
Number of citations: 7 www.jstage.jst.go.jp

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